(1R,4S)-4-((((9H-芴-9-基)甲氧基)羰基)氨基)环戊-2-烯羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

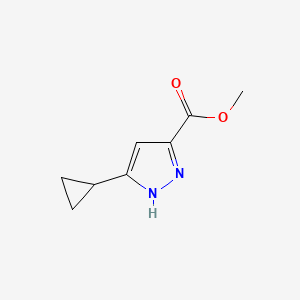

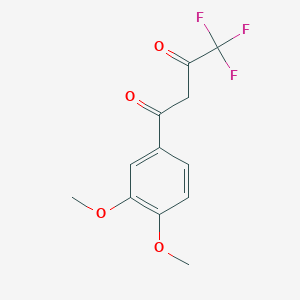

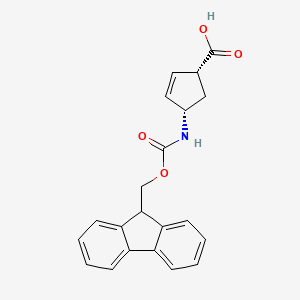

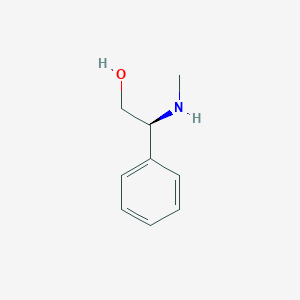

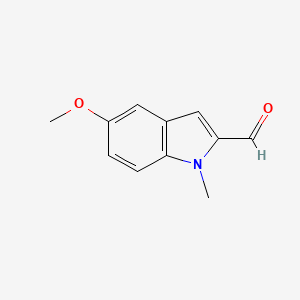

The compound (1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid is a functionalized cyclopentene derivative. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as an amino-protecting group due to its stability and ease of removal under mild conditions. The cyclopentene core of the molecule is a versatile scaffold that can be found in various natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of related cycloalkene structures has been demonstrated in the literature. For instance, the synthesis of a functionalized cyclohexene skeleton, which is structurally similar to the cyclopentene core of our compound of interest, was achieved using ring-closing metathesis and diastereoselective Grignard reactions, starting from L-serine . Another related synthesis involved the preparation of a cyclopentene precursor for carbocyclic nucleosides, starting from D-glucono-δ-lactone and employing a series of high-yielding steps including Dieckmann cyclization . These methods highlight the potential synthetic routes that could be adapted for the synthesis of (1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid, with modifications to introduce the Fmoc group and the specific stereochemistry.

Molecular Structure Analysis

The molecular structure of cycloalkene derivatives is crucial for their reactivity and biological activity. The stereochemistry, as indicated by the (1R,4S) configuration, plays a significant role in the molecule's interactions and its potential as a building block in organic synthesis. The presence of the Fmoc group suggests that this compound could be used in the synthesis of peptides, where the protection of the amino group is necessary .

Chemical Reactions Analysis

Cycloalkene compounds can undergo various chemical reactions, including ring-closing metathesis, as seen in the synthesis of cyclohexene derivatives . The Fmoc group on the nitrogen atom of the compound can be removed under basic conditions, typically using piperidine, which is a common step in peptide synthesis. The cyclopentene moiety could also undergo reactions such as hydrogenation, epoxidation, or dihydroxylation, depending on the desired transformation and the presence of other functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of cycloalkene derivatives like (1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid are influenced by their molecular structure. The Fmoc group is known to be solid at room temperature and has a characteristic UV absorption, which can be used for monitoring the presence and removal of the group during peptide synthesis. The cyclopentene core's reactivity is affected by its degree of substitution and the electronic effects of adjacent functional groups. The compound's solubility, melting point, and stability would be determined by the interplay of these structural features.

科学研究应用

在肽化学中的合成和应用

- 合成了 Fmoc 保护的 β2-同氨基酸,用于 β-肽的固相合成,突出了 Fmoc 基团在肽化学中的效用 (Šebesta & Seebach, 2003)。

- 展示了 Fmoc 基团在环肽和环缩肽合成中的应用,说明了其在创建结构复杂的肽衍生物中的作用 (Pelay-Gimeno, Albericio, & Tulla-Puche, 2016)。

- 探索了 Fmoc 保护的氨基酸用于合成具有可逆保护叔肽键的肽,展示了 Fmoc 基团在肽合成中的多功能性 (Johnson, Quibell, Owen, & Sheppard, 1993)。

分子合成和生物有机化学

- 一项关于基于正方形的碳环核苷酸的研究利用了 Fmoc 保护的环戊烯衍生物,展示了其在核苷酸类似物合成和计算化学中的应用 (Lu, Lu, & Honek, 2017)。

- 源自 α-O-甲氧基-和 2,3-脱水神经氨酸的 Fmoc 保护的糖氨基酸用于固相合成,突出了其在寡聚体合成中的用途 (Gregar & Gervay-Hague, 2004)。

纳米技术和材料科学

- 研究了 Fmoc 修饰的脂肪族氨基酸的自组装特性,产生了花朵和管子等多种形态,这对于材料科学和纳米技术应用非常重要 (Gour 等人,2021)。

酶激活应用

- 开发了酶激活的 Fmoc 保护氨基酸来创建均相水性纳米管分散体,这是纳米技术领域的一项新应用 (Cousins 等人,2009)。

作用机制

安全和危害

The safety data sheet for this compound indicates that it may pose certain hazards. Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

属性

IUPAC Name |

(1R,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopent-2-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13-14,19H,11-12H2,(H,22,25)(H,23,24)/t13-,14+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMUNNGMJRKNSV-UONOGXRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C=C[C@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426499 |

Source

|

| Record name | (1R,4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid | |

CAS RN |

220497-65-4 |

Source

|

| Record name | (1R,4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1336473.png)